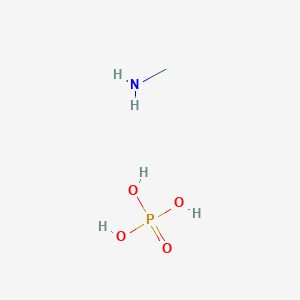

Methanamine;phosphoric acid

Description

Properties

CAS No. |

62729-93-5 |

|---|---|

Molecular Formula |

CH8NO4P |

Molecular Weight |

129.05 g/mol |

IUPAC Name |

methanamine;phosphoric acid |

InChI |

InChI=1S/CH5N.H3O4P/c1-2;1-5(2,3)4/h2H2,1H3;(H3,1,2,3,4) |

InChI Key |

SUABMOWIQWUPPE-UHFFFAOYSA-N |

Canonical SMILES |

CN.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methylammonium Phosphate Compounds and Phosphoramidates

Direct Synthesis Routes for Methylammonium (B1206745) Phosphate (B84403) Salts

Methylammonium phosphate salts, which are formed from the simple acid-base reaction between methanamine and phosphoric acid, can be prepared through various techniques that influence the final product's crystallinity, purity, and morphology. kamhansen.com The interaction between phosphoric acid (H₃PO₄) and methylamine (B109427) (CH₃NH₂) is a proton transfer reaction that is fundamental to these synthetic approaches. kamhansen.com

Solution-phase crystallization is a prevalent method for producing methylammonium phosphate and its derivatives, such as magnesium ammonium (B1175870) phosphate (MAP) and methylammonium lead iodide (MAPbI₃). nih.govmdpi.com This technique involves dissolving the precursor materials in a suitable solvent, followed by inducing crystallization through various means.

Key factors influencing the outcome of solution-phase crystallization include:

pH: The pH of the solution is a critical parameter. For MAP crystallization, the optimal pH is around 9.0, as it affects the saturation index of the compound. nih.gov

Temperature: Lowering the temperature is a common strategy to induce crystallization and can significantly increase the yield. For instance, in the recovery of ammonium phosphate from certain solutions, decreasing the temperature from 40°C to 5°C dramatically increased the crystallization ratio from 57.26% to 99.14%. nih.gov

Reactant Concentration and Ratio: The morphology of the resulting crystals can be controlled by adjusting the concentration of reactants. In the synthesis of MAPbI₃, varying the amount of methylammonium iodide (MAI) allowed for the selective formation of nanoplates, nanocubes, or nanorods. mdpi.com

Solvent System: The choice of solvent is crucial. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. mdpi.comnih.govgoogle.com The interaction between the precursors and the solvent system dictates the nucleation and growth of the crystals. nih.gov The one-step method for perovskite synthesis, for example, involves dissolving a mixture of MAI and a lead salt in a solvent like DMF and then introducing it into an anti-solvent to induce precipitation. rasayanjournal.co.in

The process often relies on reaching a state of supersaturation, from which the desired crystalline solid precipitates. The control over these parameters allows for tuning the size, shape, and purity of the final product. mdpi.comresearchgate.net

Solid-state reactions provide an alternative, solvent-free route to methylammonium phosphate compounds. These methods typically involve the direct reaction of solid precursors at elevated temperatures. Solid-state synthesis is noted for its simplicity and potential for producing materials with different properties compared to their solution-grown counterparts.

An example of a characterization technique crucial for studying these materials is solid-state Nuclear Magnetic Resonance (NMR), which provides detailed, atom-specific information about the local structure, cation incorporation, and degradation processes in the solid material. acs.org For instance, ¹¹⁹Sn solid-state MAS NMR is highly sensitive to the local environment of tin atoms in perovskite structures, allowing researchers to distinguish between precursor materials and the final perovskite phase, as well as identify products of thermal degradation. acs.org While often applied to more complex perovskites, the principles of solid-state reactions—heating mixed solid precursors to form a new crystalline phase—are fundamental and applicable to simpler salts like methylammonium phosphate.

A significant advancement in the synthesis of methylammonium phosphates is the development of a novel and economical route using phosphorus pentoxide (P₄O₁₀) and N-methylformamide (NMF). rsc.orgscispace.com This method is notable because it bypasses the need for costly and often self-synthesized methylammonium salts. acs.orgnih.gov N-methylformamide serves as a direct source of the methylammonium cation. acs.orgnih.gov

The synthesis proceeds as follows:

N-methylformamide is added drop-wise to P₄O₁₀ under ice cooling. nih.gov

The solution is then heated (e.g., to 45°C for 96 hours) to yield tris(methylammonium) cyclotriphosphate, [CH₃NH₃]₃P₃O₉, as a pale yellow powder. nih.govscispace.com

This intermediate compound can be subsequently heated to higher temperatures (e.g., 245°C) to induce an irreversible phase transition, forming methylammonium catena-polyphosphate, [CH₃NH₃]PO₃. rsc.orgscispace.com

This pathway is advantageous as it is simple, uses less toxic and less expensive chemicals, and produces phase-pure starting materials for further applications, such as the synthesis of low-melting phosphate glasses. nih.govscispace.comnih.gov The resulting methylammonium catena-polyphosphate has a defined triclinic crystal structure. rsc.orgresearchgate.net

Table 1: Crystal Structure Data for Methylammonium catena-polyphosphate [CH₃NH₃]PO₃

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a | 13.2236(9) Å |

| b | 7.8924(6) Å |

| c | 4.6553(2) Å |

| α | 91.068(4)° |

| β | 87.840(5)° |

| γ | 106.550(3)° |

Data sourced from research findings on the synthesis from P₄O₁₀ and N-methylformamide. rsc.orgresearchgate.net

The choice of synthetic methodology has a direct impact on the yield and purity of the resulting methylammonium phosphate compounds. While precise comparative studies are not always available, general trends can be identified from various reports.

Table 2: Comparison of Synthetic Approaches for Ammonium Phosphates and Related Compounds

| Method | Precursors | Key Conditions | Yield | Purity |

|---|---|---|---|---|

| Solution-Phase Crystallization | Ammonium Dihydrogen Phosphate, Ammonium Polyphosphate, Water | Temperature: 5-40°C, High ammonia (B1221849) concentration | Crystallization ratio up to 99.14% at 5°C. nih.gov | High, but sensitive to impurities and pH. nih.govresearchgate.net |

| Solution-Phase (Melamine Phosphate) | Melamine (B1676169), Phosphoric Acid, DMSO | Room temperature stirring, drying at 150-190°C | Up to 95.98% after 6 mother liquor cycles. google.com | P content: 13.22-13.42%, N content: 38.20-38.49%. google.com |

| Novel Route (from NMF) | P₄O₁₀, N-methylformamide | Heating to 45°C, then 245°C for phase transition | Yields a "pale yellow powder." scispace.com | Described as "phase pure." nih.gov |

| Phosphoramidate (B1195095) Synthesis (Oxidative) | Amine (e.g., methanamine), (RO)₂P(O)H, CCl₄, PPh₃ | Low temperature | 30-75% | Requires column chromatography for purification. nih.gov |

| Phosphoramidate Synthesis (Cu-catalyzed) | Amines, H-phosphonates, CuI catalyst | Air (O₂) as oxidant | Not specified | A method for forming the P-N bond. rsc.org |

The novel route using N-methylformamide is highlighted for producing "phase pure" materials, which is a strong indicator of high purity. nih.gov Solution-phase methods can achieve very high yields (or crystallization ratios), but purity is highly dependent on controlling conditions like pH and removing initial impurities. nih.govresearchgate.net Synthetic routes to related phosphoramidates show variable yields, often requiring significant purification steps like column chromatography to achieve high purity. nih.gov

Catalytic Synthesis of Phosphoramidates Involving Methanamine Derivatives

Phosphoramidates, compounds featuring a phosphorus-nitrogen (P-N) bond, can be synthesized from methanamine or its derivatives through various catalytic methods. These methods often involve the oxidative coupling of an amine with a phosphorus source. nih.govrsc.org For instance, a copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates has been developed, using CuI as the catalyst and oxygen from the air as the oxidant to form the P-N bond. rsc.org Other methods use chlorinating agents to facilitate the reaction between an amine and a phosphoric acid derivative. nih.gov

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. scispace.comnih.gov These catalysts, typically derived from axially chiral scaffolds like BINOL, can create a well-defined chiral environment around the reactants. scispace.comscilit.com This enables the catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The mechanism of CPA catalysis involves the formation of hydrogen bonds. The acidic proton of the phosphoric acid activates an electrophile (like an imine), while the basic phosphoryl oxygen can interact with a nucleophile, bringing the two reactants together in a specific, stereocontrolled orientation. scispace.com

This catalytic system is highly relevant for transformations involving methanamine derivatives. For example, in enantioselective Mannich-type reactions, a CPA catalyst can facilitate the addition of a nucleophile to an imine derived from an amine. scispace.comscilit.comresearchgate.net Although many examples use more complex amines, the principle is directly applicable to reactions involving imines formed from methanamine. The catalyst ensures that the nucleophile attacks one face of the imine preferentially, resulting in a product with high enantiomeric excess. scispace.comresearchgate.net The versatility of CPA catalysis has been demonstrated in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, making it a cornerstone of modern asymmetric synthesis. nih.govrsc.org

Oxidative Cross-Coupling Methods for P-N Bond Formation

Oxidative cross-coupling represents a more direct and atom-economical approach to forming the P-N bond. These methods typically involve the reaction of a P(III) species, such as a phosphite (B83602) or H-phosphonate, with an amine in the presence of an oxidant and often a catalyst. nih.govnih.gov This strategy avoids the use of pre-halogenated phosphorus reagents. nih.gov

Various systems have been developed for this transformation. An early example is the iodine-mediated reaction of a phosphite and an amine. nih.gov More recent developments include the use of copper catalysts, which have emerged as the metal of choice for aerobic oxidative cross-coupling. nih.gov Other protocols use systems like lithium iodide/tert-butyl hydroperoxide (LiI/TBHP) or chlorinating agents such as trichloroisocyanuric acid (TCICA). nih.gov These methods offer a broad substrate scope and high functional group tolerance under mild conditions. researchgate.netnih.gov

| Catalyst/Reagent System | Substrates | Yield Range | Reference |

| Cu Catalyst | (EtO)₂P(O)H + Amines | 45–99% | nih.gov |

| I₂ / H₂O₂ | Diethyl H-P + Amines | 31–96% | nih.gov |

| TCICA / Et₃N | (RO)₂P(O)H + Amines | 79–92% | nih.gov |

| LiI / TBHP | (EtO)₂P(O)H + Benzylamine | 65% | nih.gov |

Metal-Mediated and Organocatalytic Approaches

Beyond oxidative coupling, a range of catalytic systems have been developed to facilitate P-N bond formation, broadly categorized as metal-mediated or organocatalytic.

Metal-Mediated Approaches: Copper salts have shown very promising results in the aerobic oxidative coupling of phosphites and amines. nih.gov A heterogeneous catalyst based on a Cu₃[Co(CN)₆]₂ double metal cyanide framework has been reported for the synthesis of phosphoramidates, offering the advantage of catalyst recyclability. nih.gov The mechanism is proposed to involve a continuous change in the oxidation state of the copper centers. nih.gov In a different context, the synthesis of P-metalated nucleoside phosphoramidites, where a transition metal like gold or platinum is directly bonded to the phosphorus atom, has been described. acs.org These compounds are intriguing P-chiral ligands and can be challenging to synthesize due to the presence of an unresolved phosphorus stereocenter in their precursors. acs.org

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for phosphoramidate synthesis, aligning with the principles of green chemistry. soton.ac.uk A notable example is the use of visible light in conjunction with an organic dye as a photocatalyst. researchgate.netsoton.ac.ukku.ac.ae This method promotes the cross-dehydrogenative coupling between phosphites and amines under mild conditions, often allowing for product isolation through a simple acid-base workup without the need for chromatography. soton.ac.ukku.ac.ae Other organocatalytic methods include the use of L-proline to catalyze the cross-aldol reaction of α-keto phosphonates and ketones, yielding optically active tertiary α-hydroxy phosphonates, which are important precursors for various derivatives. nih.gov

Preparation and Fabrication of Methylammonium Phosphate Glasses

Methylammonium phosphate glasses are a class of materials noted for their unusually low glass transition temperatures (Tg), which makes them interesting for various applications. rsc.orgconsensus.app Their synthesis from crystalline precursors allows for a degree of control over their final properties.

Synthesis from Crystalline Precursors

A novel route for synthesizing low-melting methylammonium phosphate glasses begins with crystalline starting materials. rsc.org The process involves the synthesis of crystalline tris(methylammonium) cyclotriphosphate, [CH₃NH₃]₃P₃O₉, via a simple reaction of tetraphosphorus (B14172348) decoxide (P₄O₁₀) and N-methylformamide. rsc.orgconsensus.appresearchgate.net

This cyclotriphosphate compound subsequently undergoes an irreversible, thermally induced phase transition to form methylammonium catena-polyphosphate, [CH₃NH₃]PO₃. rsc.org The crystal structure of this polyphosphate has been determined from X-ray powder diffraction data. rsc.orgresearchgate.net

| Parameter | Value | Reference |

| Compound | Methylammonium catena-polyphosphate ([CH₃NH₃]PO₃) | rsc.org |

| Crystal System | Triclinic | rsc.orgconsensus.app |

| Space Group | P-1 | rsc.org |

| a (Å) | 13.2236(9) | rsc.orgconsensus.app |

| b (Å) | 7.8924(6) | rsc.orgconsensus.app |

| c (Å) | 4.6553(2) | rsc.orgconsensus.app |

| α (°) | 91.068(4) | rsc.orgconsensus.app |

| β (°) | 87.840(5) | rsc.orgconsensus.app |

| γ (°) | 106.550(3) | rsc.orgconsensus.app |

The chain-like crystal structure of the [CH₃NH₃]PO₃ serves as a crystalline approximant, providing insight into the short-range order of the final amorphous glass. rsc.org The final step to produce the glass involves the reaction of the tris(methylammonium) cyclotriphosphate precursor with additional P₄O₁₀. rsc.org

Control of Glass Transition Temperatures

A key feature of the methylammonium phosphate glass synthesized by this method is its exceptionally low glass transition temperature (Tg). rsc.org Dynamic scanning calorimetry (DSC) and NMR spectroscopy have verified a Tg of 33 °C for the anhydrous glass. rsc.orgconsensus.app

The ability to control and tune the Tg is critical for tailoring glass properties for specific applications. nih.govlsbu.ac.uk For phosphate glasses in general, the Tg is influenced by the composition. For instance, increasing the concentration of glass formers like P₂O₅ or adding certain oxides can alter the polymer network structure and thus change the thermal properties. lsbu.ac.ukrochester.edu The addition of alumina (B75360) (Al₂O₃) is known to improve the chemical durability of phosphate glasses, but it also tends to raise the Tg. rochester.edu Conversely, factors that depolymerize the glass network, such as breaking P-O-P bonds, can lead to lower Tg values. lsbu.ac.uk Therefore, achieving a balance between desired properties like low Tg and high durability requires careful compositional control. rochester.edu

| Property | Value | Method of Verification | Reference |

| Glass Transition Temperature (Tg) | 33 °C | Dynamic Scanning Calorimetry (DSC), NMR | rsc.orgconsensus.app |

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Studies of Methylammonium (B1206745) Phosphate (B84403) Salts

Crystallographic studies are the cornerstone of solid-state chemistry, offering a window into the atomic-level architecture of crystalline materials. For methylammonium phosphate compounds, these studies have been pivotal in characterizing their diverse structural forms.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the most accurate and detailed information about the crystal structure of a compound. nih.govhamptonresearch.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise location of each atom within the unit cell. nih.govnih.gov

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For example, studies on related organic ammonium (B1175870) phosphates have identified various crystal systems, including monoclinic and triclinic. researchgate.net The analysis of tetramethylammonium (B1211777) dihydrogen phosphate hemihydrate, a closely related compound, shows it crystallizes in the monoclinic system with the space group C2/c. nih.gov Another example, [1-(Carboxymethyl)cyclohexyl]methanaminium dihydrogen phosphate, crystallizes in the orthorhombic space group Pca2₁.

SCXRD allows for the detailed elucidation of the conformation of the methylammonium cation and the dihydrogen phosphate anion, as well as how these ions are packed together in the crystal lattice. In related organic phosphate salts, the crystal structure is often characterized by layers or chains of hydrogen-bonded phosphate anions, with the organic cations situated in the interstitial spaces. These cations are held in place by electrostatic interactions and further hydrogen bonds with the phosphate network. In the case of tetramethylammonium dihydrogen phosphate hemihydrate, the dihydrogen phosphate anions form infinite chains through hydrogen bonds, and these chains are further connected by water molecules to create a three-dimensional network. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline structure of a material in a powdered form. doebelin.org While it provides less detailed information than SCXRD, it is invaluable for identifying crystalline phases and can be used for structure solution and refinement, particularly with the Rietveld method. doebelin.org

In cases where suitable single crystals cannot be grown, powder X-ray diffraction data can be used to solve and refine the crystal structure using methods like Rietveld refinement. doebelin.org This has been successfully applied to methylammonium catena-polyphosphate ([CH₃NH₃]PO₃), a related compound. The analysis revealed that it crystallizes in the triclinic space group P-1. researchgate.netnih.gov The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental powder diffraction data. doebelin.org For the refinement of methylammonium catena-polyphosphate, constraints were applied for the bond lengths of the methylammonium cation based on known data, such as a C-N distance of 1.47 Å.

The following table summarizes the crystallographic data for methylammonium catena-polyphosphate obtained from Rietveld refinement of powder X-ray diffraction data. nih.gov

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Methylammonium catena-polyphosphate | [CH₃NH₃]PO₃ | Triclinic | P-1 | 13.2236(9) | 7.8924(6) | 4.6553(2) | 91.068(4) | 87.840(5) | 106.550(3) |

This data highlights the power of powder diffraction and Rietveld refinement in elucidating the solid-state structures of methylammonium phosphate compounds, providing a basis for understanding their structure-property relationships even in the absence of single-crystal data.

Comprehensive Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the crystal structures of methylammonium phosphates, particularly in related compounds like tris(methylammonium) hydrogenphosphate dihydrogenphosphate, strong O–H⋯O hydrogen bonds are fundamental to the formation of the inorganic framework. These interactions link the phosphate and dihydrogenphosphate tetrahedra into infinite chains or ladders. The O⋯O distances in these bonds are typically in the range of 2.5366(16) to 2.5785(14) Å, indicating strong hydrogen bonding. researchgate.net

The methylammonium cations are anchored within the crystal lattice primarily through N–H⋯O hydrogen bonds to the oxygen atoms of the phosphate chains. rsc.orgresearchgate.net The orientation of the methylammonium groups is directly influenced by these interactions. rsc.org For each of the crystallographically distinct methylammonium ions, a number of moderate and weak N–H⋯O hydrogen bonds can be identified. For example, in one known structure, one nitrogen atom (N1) forms two moderate and three weak hydrogen bonds, while another (N2) participates in three moderate hydrogen bonds. rsc.org The N⋯O distances for these interactions generally fall within the range of 2.7437(16) to 2.9967(18) Å. researchgate.net

The hydrogen bonding network in methylammonium phosphates can exhibit complex geometries, including bifurcated hydrogen bonds. In a bifurcated N–H⋯O hydrogen bond, a single hydrogen atom of the ammonium group interacts with two oxygen atoms simultaneously. Such a configuration has been identified in the structure of tris(methylammonium) hydrogenphosphate dihydrogenphosphate, where two hydrogen atoms from each –NH₃ group form one normal and one bifurcated N–H⋯O bond to the P=O oxygens of two tetrahedra within a single phosphate chain. researchgate.net The third hydrogen atom of the ammonium group then forms a standard hydrogen bond to an oxygen atom of an adjacent chain. researchgate.net The characterization of these weaker and more complex interactions is essential for a complete understanding of the crystal lattice forces.

The extensive network of O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds is the cornerstone of the crystal lattice stability in methanamine;phosphoric acid and its related compounds. The strong O–H⋯O bonds create robust one- or two-dimensional inorganic frameworks of phosphate tetrahedra. researchgate.net The N–H⋯O and C–H⋯O hydrogen bonds then act as crosslinks, anchoring the organic methylammonium cations between these inorganic chains or layers. researchgate.net This intricate web of interactions results in a densely packed and stable three-dimensional supramolecular structure. The stability of the lattice is a direct consequence of the cumulative strength of these varied hydrogen bonds, which effectively hold the ionic constituents in their respective positions within the unit cell. rsc.orgresearchgate.net

Investigation of Orientational and Conformational Disorder Phenomena within Crystal Lattices

In certain crystalline phases of methylammonium-containing compounds, the methylammonium cation can exhibit orientational and conformational disorder. This is particularly true at elevated temperatures. For instance, in the related compound tris(methylammonium) hydrogenphosphate dihydrogenphosphate, the methyl group (CH₃) displays some disorder, which is modeled by four hydrogen positions with partial occupancy and high thermal motion. This compound is also known to undergo a phase transition to a paraelectric state above 334 K. researchgate.net

While not yet explicitly detailed for this compound itself, studies on analogous systems such as methylammonium lead iodide perovskites provide insight into the dynamic nature of the methylammonium cation within a crystal lattice. cam.ac.uk These studies have revealed that the methylammonium cation can undergo rapid reorientational motions. Two distinct timescales for this motion have been identified: a very fast "wobbling-in-a-cone" motion occurring on a sub-picosecond timescale (around 300 fs), and a slower, jump-like reorientation of the entire cation on a timescale of a few picoseconds (approximately 3 ps). cam.ac.uk This dynamic behavior suggests that at room temperature, the alignment of the methylammonium dipoles is likely to be of an intermediate-range order. cam.ac.uk The presence of such dynamic disorder can have a significant impact on the material's properties. In some cases, disorder in the crystal structure can be "frustrated" or complicated, requiring the use of bond restraints during structural refinement to compensate for large thermal displacement parameters. udel.edu

Spectroscopic Investigations of Methylammonium-Phosphate Systems

Spectroscopic methods are indispensable for probing the local atomic environments and bonding within methylammonium phosphate structures.

NMR spectroscopy, in both solid and solution states, offers unparalleled insight into the structure, dynamics, and interactions within methylammonium phosphate systems.

Solid-state Magic Angle Spinning (MAS) NMR is a primary technique for characterizing the crystalline and amorphous phases of methylammonium phosphate. rsc.org ³¹P MAS NMR is particularly sensitive to the local environment of the phosphorus atoms, allowing for the differentiation of various phosphate species. researchgate.netnih.gov

In the study of methylammonium catena-polyphosphate ([CH₃NH₃]PO₃), a crystalline material, solid-state ³¹P and ¹H NMR spectroscopy were instrumental in refining its crystal structure from X-ray powder diffraction data. rsc.org The ³¹P MAS NMR spectrum helps to identify the connectivity of the phosphate tetrahedra. For instance, a Q² signal in the ³¹P spectrum indicates that each phosphorus atom is connected to two neighboring phosphorus atoms through bridging oxygen atoms, forming a chain-like structure. rsc.org

¹H MAS NMR provides information about the protons in the structure, particularly those of the methylammonium cation and any hydrogen-bonded protons. The interactions between the hydrogen atoms of the methylammonium group and the non-bridging oxygen atoms of the phosphate chains can be inferred from ¹H NMR data, revealing the presence of hydrogen bonds that influence the orientation of the methylammonium molecules within the crystal lattice. rsc.org

The short-range order in amorphous methylammonium phosphate glasses can also be approximated by the chain-like crystal structure of related crystalline phases like [CH₃NH₃]PO₃, with solid-state NMR providing the data to support this approximation. rsc.orgrsc.org

Table 1: Representative Solid-State NMR Data for Methylammonium Phosphate Systems

| Nucleus | Technique | Chemical Shift (ppm) | Assignment | Reference |

| ³¹P | MAS NMR | Varies | Phosphate groups (e.g., orthophosphate, pyrophosphate, polyphosphate) | researchgate.netosti.gov |

| ¹H | MAS NMR | Varies | Protons in methylammonium cation, hydrogen-bonded protons | rsc.orgnih.gov |

Note: Specific chemical shifts are highly dependent on the exact crystalline or amorphous phase and the experimental conditions.

While solid-state NMR probes the structure of the bulk material, solution-state NMR is crucial for understanding the behavior and speciation of methylammonium phosphate in solution. ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different species present in equilibrium. scispace.comresearchgate.net

In solution, the methylammonium cation ([CH₃NH₃]⁺) and various phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) can coexist, with their relative concentrations depending on the pH of the solution. ¹H NMR can be used to monitor the protons of the methylammonium group, while ¹³C NMR can probe the carbon atom of the methyl group. Changes in the chemical shifts and line widths of these signals can provide information about the interactions between the methylammonium cation and the different phosphate species in solution. scispace.com

Table 2: Representative Solution-State NMR Data for Methylammonium Systems

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained | Reference |

| ¹H | Solution NMR | 2.0 - 3.0 (for -CH₃) | Quantification of methylammonium cation, study of ion-pairing | scispace.com |

| ¹³C | Solution NMR | 25 - 35 (for -CH₃) | Structural integrity of the methylammonium cation in solution | scispace.com |

Note: Chemical shifts can vary based on solvent, concentration, and pH.

The interaction between the methylammonium cation and phosphate anions can be further investigated by studying the chemically induced resonance shifts in NMR spectra. The binding of a phosphate anion to the methylammonium cation can cause a change in the electron density around the protons and carbon atom of the cation, leading to a shift in their NMR resonance frequencies. rsc.org

By systematically varying the concentration of the phosphate anion and monitoring the changes in the ¹H or ¹³C NMR spectra of the methylammonium cation, it is possible to determine the strength and nature of the interaction. rsc.org This approach is a powerful tool for studying anion binding and can provide quantitative information about the association constants between the methylammonium cation and different phosphate species. These studies have shown that phosphate anions can enhance the protonation of amino groups, indicating a specific and significant interaction. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecules within the methylammonium phosphate compound. ksu.edu.sauni-siegen.de These techniques are particularly useful for identifying characteristic functional groups and understanding the nature of the chemical bonds. mdpi.comnih.gov

The IR and Raman spectra of methylammonium phosphate exhibit a series of characteristic bands corresponding to the vibrations of the methylammonium cation and the phosphate anion.

The methylammonium cation ([CH₃NH₃]⁺) has several characteristic vibrational modes, including:

N-H stretching vibrations

C-H stretching vibrations

N-H bending vibrations

C-H bending (scissoring, wagging, twisting, and rocking) vibrations

C-N stretching vibration

The phosphate anion also has distinct vibrational modes. For an isolated phosphate tetrahedron (PO₄³⁻), the fundamental vibrations are:

Symmetric P-O stretching (ν₁)

Asymmetric P-O stretching (ν₃)

Symmetric O-P-O bending (ν₂)

Asymmetric O-P-O bending (ν₄)

In condensed phosphate species like polyphosphates, additional bands corresponding to P-O-P bridge vibrations will be present. The presence of protonated phosphate species (H₂PO₄⁻ and HPO₄²⁻) will introduce P-OH stretching and bending vibrations. ufop.br

The positions and intensities of these vibrational bands can be sensitive to the local environment, including the crystal structure and the extent of hydrogen bonding between the methylammonium cation and the phosphate anion. ufop.br

Table 3: General Regions for Characteristic Vibrational Modes in Methylammonium Phosphate

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretching | 3400 - 3000 | IR, Raman |

| C-H Stretching | 3000 - 2800 | IR, Raman |

| N-H Bending | 1600 - 1500 | IR |

| C-H Bending | 1500 - 1300 | IR |

| P-O Stretching (Phosphate) | 1200 - 900 | IR, Raman |

| P-O-P Stretching (Polyphosphate) | 900 - 700 | IR, Raman |

| O-P-O Bending | 600 - 400 | IR, Raman |

Note: These are general ranges and the exact positions of the bands can vary.

By analyzing the vibrational spectra, it is possible to identify the specific phosphate species present (orthophosphate, pyrophosphate, polyphosphate) and to gain insights into the nature and strength of the hydrogen bonding interactions within the compound.

Vibrational Spectroscopy (Infrared and Raman)

Probing Hydrogen Bond Asymmetry and Strength

The interaction between methanamine and phosphoric acid involves a proton transfer, creating methylammonium and dihydrogen phosphate ions. kamhansen.com This ionic pairing is stabilized by a network of hydrogen bonds, which exhibit significant asymmetry and varying strengths. The primary hydrogen bonds are of the N-H···O and O-H···O types.

Computational and spectroscopic studies on related systems provide insight into the nature of these bonds. The interaction between the methylammonium cation and the phosphate anion is influenced by the electrostatic attraction between the ions and the repulsive orbital overlap. acs.org This balance results in orbital mixing, a key feature of hydrogen bonding. acs.org Studies on similar phosphodiester systems show that N-H···O bonds are generally weaker than the O-H···O bonds involving phosphate groups. niu.edu For instance, the N-H···O bond involving methylamine (B109427) and a phosphate group was found to be approximately 25% weaker than corresponding O-H···O bonds. niu.edu

In the solid state, the dihydrogen phosphate anions often link together to form one-dimensional chains or other networks via strong O-H···O hydrogen bonds. nih.gov The methylammonium cations are then connected to these inorganic chains through multiple N-H···O hydrogen bonds. nih.gov There is a distinct asymmetry in the N–H bond distances within the methylammonium cation itself, which is influenced by the specific crystalline environment and the nature of the anion it interacts with. nih.gov This asymmetry is a direct consequence of the varying strengths of the different N-H···O hydrogen bonds each cation forms with neighboring phosphate anions. The strength of these hydrogen bonds is highly dependent on the electronegativity and ionic radius of the acceptor atoms. acs.org

| Bond Type | Donor | Acceptor | Relative Strength | Structural Role |

|---|---|---|---|---|

| O-H···O | Dihydrogen Phosphate (P-OH) | Dihydrogen Phosphate (P=O) | Strong | Forms chains/networks of phosphate anions. nih.govresearchgate.net |

| N-H···O | Methylammonium (N-H) | Dihydrogen Phosphate (P=O or P-OH) | Moderate to Weak | Links organic cations to the inorganic phosphate network. niu.edunih.gov |

Advanced Morphological and Microstructural Analysis

The macroscopic properties and performance of crystalline materials like methylammonium dihydrogen phosphate are heavily dependent on their particle morphology, surface features, and growth behavior. Advanced microscopy techniques are crucial for characterizing these aspects.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the size, shape, and surface texture of crystalline particles. For ammonium phosphate salts, which are structurally related to methylammonium dihydrogen phosphate, SEM studies reveal distinct crystal habits. Monoammonium phosphate, for example, is known to crystallize in the form of quadratic prisms. researchgate.net Other related compounds, such as magnesium ammonium phosphate, have been observed to form varied morphologies, including woody, plate-like shapes and clusters of semi-honeycomb structures. researchgate.net These observations suggest that the morphology of methylammonium dihydrogen phosphate crystals can be complex and is likely influenced by crystallization conditions such as supersaturation, temperature, and the presence of impurities.

| Compound | Observed Morphology | Reference |

|---|---|---|

| Monoammonium Phosphate (MAP) | Quadratic prisms | researchgate.net |

| Magnesium Ammonium Phosphate (Struvite) | Woody, plate-like shapes | researchgate.net |

| Magnesium Ammonium Phosphate (Newberyite) | Colloidal grains, semi-honeycomb clusters | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Features and Growth Kinetics

Atomic Force Microscopy (AFM) offers unparalleled resolution for studying crystal surfaces, enabling direct visualization of growth processes at the molecular level. nih.gov Unlike SEM, AFM can operate in liquid environments, allowing for real-time observation of crystal growth from a mother liquor. nih.govnih.gov This capability is invaluable for understanding the mechanisms and kinetics that govern the formation of crystal faces. nih.gov

Studies on the growth of ammonium dihydrogen phosphate (ADP) and potassium dihydrogen phosphate (KDP) crystals have used AFM and other techniques to measure the growth rates of individual crystal faces under controlled conditions. researchgate.netscilit.com These investigations have shown that the growth kinetics often follow the Burton–Cabrera–Frank (BCF) surface diffusion mechanism, where growth is controlled by the integration of growth units at step and kink sites on the crystal surface. researchgate.net

AFM can be used to:

Image surface topography: Revealing features such as growth spirals, terraces, and step edges with nanometer or even picometer vertical resolution. youtube.com

Monitor growth in situ: By repeatedly scanning a crystal surface in its growth solution, AFM can capture the advancement of step edges and the formation of new layers, allowing for precise measurement of face-specific growth rates. nih.gov

Probe surface forces: In force spectroscopy mode, the AFM tip can measure the interaction forces between the tip and the crystal surface, providing insights into the surface chemistry and the adsorption of species from the solution. mdpi.com

| Parameter/Finding | Observation | Relevance | Reference |

|---|---|---|---|

| Growth Mechanism | Follows the Burton–Cabrera–Frank (BCF) surface diffusion model. | Indicates that growth is controlled by surface integration processes. | researchgate.net |

| Kinetic Order | Growth process is often second-order with respect to supersaturation. | Provides a mathematical description of the growth rate dependence. | researchgate.net |

| Real-time Monitoring | In situ AFM allows for the measurement of particle size and surface area changes during processes. | Enables direct observation of growth and dissolution phenomena. | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a workhorse in the computational investigation of molecular structures and energetics due to its favorable balance of accuracy and computational cost.

Quantum chemical calculations have been pivotal in understanding the structural properties of compounds formed between methanamine and phosphoric acid, such as methylammonium (B1206745) catena-polyphosphate ([CH₃NH₃]PO₃). In a notable study, the crystal structure of this compound was determined using X-ray powder diffraction and refined using the Rietveld method. To validate the experimental structure and ensure it represents a stable configuration, quantum chemical calculations were performed. aip.org

These calculations confirmed that the experimentally determined structure corresponds to an energetic minimum on the potential energy surface. aip.org The geometry of the triclinic unit cell of methylammonium catena-polyphosphate was optimized using DFT, providing theoretical support for the experimentally observed arrangement of atoms. aip.org

Table 1: Crystallographic Data for Methylammonium catena-polyphosphate

This interactive table provides the lattice parameters for the triclinic unit cell of methylammonium catena-polyphosphate as determined by experimental methods and validated by computational calculations.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.2236(9) |

| b (Å) | 7.8924(6) |

| c (Å) | 4.6553(2) |

| α (°) | 91.068(4) |

| β (°) | 87.840(5) |

| γ (°) | 106.550(3) |

Source: aip.org

The interaction between the methylammonium cation (CH₃NH₃⁺) and the phosphate (B84403) anion is dominated by hydrogen bonding. Computational models are essential for quantifying the strength and nature of these interactions. Early theoretical studies on related systems, such as the interaction between the dimethylphosphate anion and methylamine (B109427), utilized semi-empirical methods like CNDO/2 to estimate hydrogen bond strengths. These studies found that the N–H···O bond between methylamine and the phosphate group is a significant interaction, although weaker than the corresponding O–H···O bonds. aip.org For instance, the calculated strength of the N–H···O bond was found to be approximately 25% weaker than that of a methanol-phosphate interaction. aip.org

More recent theoretical work on hydrated complexes of the methylammonium ion has employed ab initio calculations to investigate the cooperative and competitive effects in hydrogen-bonded networks. rsc.org These studies have shown that the length of a specific hydrogen bond, such as the MeNH₃⁺···OH₂ interaction, can vary significantly depending on the surrounding hydrogen-bonding environment. rsc.org This highlights the importance of considering the full hydrogen bond connectivity pattern when modeling the interactions in the methanamine-phosphoric acid system. The principles derived from these studies are directly applicable to understanding the complex network of hydrogen bonds present in the crystalline and amorphous forms of methylammonium phosphates.

The question of proton localization and transfer is central to the chemistry of the methanamine-phosphoric acid system. The acidic protons of phosphoric acid can be transferred to the basic nitrogen atom of methanamine, forming the methylammonium cation and a phosphate anion. Computational methods, particularly those that can model reaction pathways and transition states, are crucial for understanding these protonation dynamics.

Theoretical studies on proton transfer in related biological systems, such as phosphate transporters, demonstrate the power of quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations. nih.gov These simulations can identify the key residues and water molecules involved in proton transport pathways and can elucidate the mechanism of proton-driven transport. nih.gov In the context of the methanamine-phosphoric acid compound, similar computational approaches could be used to model the proton transfer from the phosphate group to the amine, including the role of any mediating water molecules. DFT calculations can also be employed to investigate the active role of the phosphate group in facilitating proton transfer reactions, as has been shown in studies of transamination reactions involving pyridoxal (B1214274) phosphate. rsc.org

Ab Initio Molecular Dynamics Simulations

While static quantum chemical calculations provide valuable information about stable structures and energetics, ab initio molecular dynamics (AIMD) simulations offer a means to explore the dynamic behavior of molecular systems over time.

AIMD simulations allow for the exploration of the potential energy surface of a system at finite temperatures, providing insights into conformational changes and molecular rearrangements. By propagating the atoms according to forces calculated from first principles, AIMD can reveal the dynamic interplay between the methylammonium cation and the phosphate anion. In a study of tribochemical reactions involving phosphorus additives, AIMD simulations were used to observe molecular dissociation at a sliding iron interface in real-time, uncovering the atomistic mechanisms of tribofilm formation. mdpi.com This demonstrates the capability of AIMD to model complex reactive processes. For the methanamine-phosphoric acid system, AIMD could be used to study the rotational dynamics of the methylammonium cation and the conformational flexibility of the phosphate backbone, providing a more complete picture of the system's dynamic landscape.

Vibrational spectroscopy is a powerful experimental technique for characterizing molecular structures and interactions. AIMD simulations can be used to calculate theoretical vibrational spectra, which can then be compared with experimental data to validate the computational model and aid in the assignment of spectral features. A combined MD/DFT approach has been shown to be effective in capturing the spectral characteristics of the phosphate group in model systems. nih.gov These studies have emphasized the sensitivity of phosphate vibrational properties to conformation and interactions with the surrounding environment, such as explicit water molecules. nih.gov Therefore, to accurately model the vibrational spectra of the methanamine-phosphoric acid compound, it is crucial to account for these dynamical and environmental effects through methods like AIMD.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

The synergy between the quantum mechanical treatment of a reactive core and the classical mechanical description of its environment, known as the QM/MM method, has become an indispensable tool for studying complex chemical and biological systems. nsf.govpsu.edu This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within a large molecular framework, such as an enzyme's active site. nih.govyoutube.com

Investigation of Phosphoryl Transfer Reaction Mechanisms

The transfer of a phosphoryl group from a donor, like phosphoric acid, to a nucleophile, such as methanamine, is a cornerstone of many biochemical processes. QM/MM simulations have been instrumental in dissecting the mechanistic details of this fundamental reaction.

Theoretical studies have explored the initial and crucial step of proton transfer between a phosphoric acid molecule and a methylamine molecule. This proton shuttling is a key event that can influence the subsequent nucleophilic attack. One study determined the proton transfer to be energetically unfavorable in the gas phase, with a calculated barrier of approximately 2 kcal/mol. This initial investigation highlights the energetic landscape that must be overcome for the reaction to proceed.

Further computational work has focused on the broader mechanism of phosphoryl transfer involving amine nucleophiles. These studies often utilize model systems to understand the nature of the transition state. The transition state is the highest energy point along the reaction pathway and its stabilization is key to catalysis. iu.edu For phosphoryl transfer reactions, the geometry of the transition state can range from "loose" (more dissociative, resembling a metaphosphate intermediate) to "tight" (more associative, with significant bond formation to the incoming nucleophile). acs.org The use of nitrogen nucleophiles, like methylamine, in these models helps to simplify the system by eliminating certain proton transfer possibilities that can occur with oxygen nucleophiles. nih.gov

Interactive Table: Key Parameters in a Model Phosphoryl Transfer Reaction

| Parameter | Description | Value |

| Reactants | The starting molecules for the reaction. | Methanamine and Phosphoric Acid |

| Reaction Type | The chemical transformation being studied. | Phosphoryl Transfer |

| Computational Method | The theoretical approach used for the study. | QM/MM |

| Calculated Barrier | The energy required to reach the transition state. | Varies with model and environment |

Enzyme Catalysis Modeling (where methylammonium/phosphate are relevant)

While direct QM/MM studies on enzymes that specifically catalyze the phosphorylation of methylamine by phosphoric acid are not abundant in the literature, the principles derived from studies on analogous systems provide significant insights. Many kinases, the enzymes responsible for phosphorylation, utilize substrates with amine-containing functional groups. nih.govrsc.orgnih.gov

QM/MM simulations of various kinases have elucidated the critical roles of active site residues in catalyzing phosphoryl transfer. acs.orgnih.gov For instance, in protein kinases, conserved residues are responsible for positioning the ATP (the biological phosphoryl donor) and the substrate, as well as stabilizing the developing negative charge on the phosphoryl group during the transition state. acs.orgnih.gov These computational models allow researchers to "see" the reaction unfold at an atomic level, providing details that are often inaccessible through experimental methods alone. iu.eduyoutube.com

Studies on enzymes like uridine (B1682114) phosphorylase, which catalyzes a nucleophilic substitution involving a phosphate group, have shown that the enzyme environment can lower the activation barrier for the reaction by as much as 20 kcal/mol compared to the reaction in solution. mdpi.com This dramatic rate enhancement is achieved through a combination of orienting the reactants for optimal attack and providing specific electrostatic interactions to stabilize the transition state. mdpi.com

Although the specific substrate is different, the fundamental chemical steps and the strategies employed by the enzyme are highly relevant to understanding how an enzyme could catalyze the reaction between methanamine and phosphoric acid. The methylammonium ion, the protonated form of methanamine, would be the likely substrate in a biological context, and its interaction with a phosphate donor within an enzyme's active site would be governed by the same principles of transition state stabilization observed in other kinases. nih.govacs.org

Interactive Table: Key Components in Enzymatic Phosphoryl Transfer Modeling

| Component | Role in Catalysis | Example from QM/MM Studies |

| Enzyme Active Site | Provides a pre-organized environment for the reaction. | Specific amino acid residues position reactants. |

| Metal Ions (e.g., Mg2+) | Often essential for neutralizing charge and stabilizing the transition state. | Coordinated to the phosphate groups of ATP. |

| Conserved Residues | Play direct roles in the chemical steps of the reaction. | Act as general acids or bases to facilitate proton transfer. |

| Substrate | The molecule that undergoes the chemical transformation. | A molecule containing a nucleophilic group (e.g., an amine). |

| Phosphoryl Donor | The source of the phosphate group. | Typically ATP in biological systems. |

Thermal Behavior, Phase Transitions, and Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful analytical techniques used to investigate the thermal stability and phase transitions of materials. wustl.eduwustl.edu TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition stages, while DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying endothermic and exothermic events such as phase transitions and chemical reactions. nih.gov

The thermal decomposition of methylammonium (B1206745) phosphates involves multiple stages. For instance, the decomposition of related compounds like melamine (B1676169) phosphate (B84403) occurs in a two-stage condensation process. d-nb.info Initially, melamine orthophosphate condenses to melamine pyrophosphate, followed by further condensation to melamine polyphosphate at higher temperatures. d-nb.info Similar multi-step decompositions are observed in other ammonium (B1175870) phosphate compounds. For example, the thermal decomposition of Fe(NH₃)₂PO₄ shows three distinct mass loss steps corresponding to the sequential release of ammonia (B1221849) molecules. mdpi.com

Differential Scanning Calorimetry (DSC) measurements on methylammonium phosphate glass reveal an endothermic signal with an onset temperature of 33 °C during heating, which is attributed to a glass transition. rsc.org Upon cooling, an exothermic process occurs at approximately the same temperature, indicating a reversible process. rsc.org

Interactive Data Table: Thermal Events in Methylammonium Phosphate Glass

| Thermal Event | Onset Temperature (°C) | Type of Event | Process |

| Glass Transition | 33 | Endothermic | Heating |

| Reversible Process | ~33 | Exothermic | Cooling |

Note: The data in the table is based on DSC measurements of a specific methylammonium phosphate glass composition (3.71 [CH₃NH₃]₃P₃O₉·P₄O₁₀) with a heating/cooling rate of 5 K min⁻¹. rsc.orgresearchgate.net

Methylammonium phosphate glasses are notable for their low glass transition temperatures (Tg). scispace.com A synthesized water-free methylammonium phosphate glass exhibits a very low glass transition temperature of 33 °C, as confirmed by dynamic scanning calorimetry. scispace.comrsc.org This low Tg is a significant property, as it opens up possibilities for incorporating thermally sensitive organic compounds into the glass matrix. rsc.org The glass transition is observed as an endothermic event in DSC measurements. rsc.org

Interactive Data Table: Glass Transition Temperatures of Methylammonium Phosphate Glasses

| Glass Composition | Glass Transition Temperature (Tg) in °C | Reference |

| Methylammonium phosphate glass | 33 | scispace.comrsc.orgresearchgate.netnih.govconsensus.app |

Investigation of Thermally Induced Phase Transitions

Heating can induce significant and often irreversible changes in the crystal structure of methylammonium phosphates.

A notable example of an irreversible phase transition is observed in tris(methylammonium) cyclotriphosphate, ([CH₃NH₃]₃P₃O₉). scispace.com This compound undergoes a transformation to methylammonium catena-polyphosphate, ([CH₃NH₃]PO₃), upon heating. scispace.comrsc.orgresearchgate.netnih.gov This transition represents a change from a cyclic phosphate structure to a chain-like polyphosphate structure. scispace.com The resulting methylammonium catena-polyphosphate is considered the thermodynamically stable high-temperature phase. scispace.com

Temperature plays a crucial role in the stability and organization of the crystal structures of methylammonium-containing compounds. In the broader context of methylammonium-based materials like methylammonium lead halide perovskites, temperature induces several structural phase transitions. researchgate.netarxiv.org For instance, methylammonium lead iodide (CH₃NH₃PbI₃) transitions from an orthorhombic to a tetragonal phase upon heating. researchgate.net While not a phosphate, this illustrates the general principle that increasing thermal energy can overcome the energy barriers required for rearrangement of the constituent ions, leading to changes in crystal symmetry and structure. The stability of the crystal lattice is intimately linked to the interactions between the methylammonium cation and the inorganic framework, which can be altered by temperature changes. researchgate.net

Mechanisms of Thermal Decomposition

The thermal decomposition of organophosphorus compounds, including those derived from methanamine and phosphoric acid, can proceed through various pathways. A common initial step in the degradation of organophosphorus esters is the elimination of a phosphorus acid. nih.gov The specific products and mechanisms for methylammonium phosphates can be complex.

For related methylammonium lead halide perovskites, two primary decomposition pathways have been identified:

Route 1: CH₃NH₃PbI₃ → PbI₂ + CH₃NH₂ (g) + HI (g) rsc.org

Route 2: CH₃NH₃PbI₃ → PbI₂ + CH₃I (g) + NH₃ (g) rsc.orggdut.edu.cn

Thermodynamic analysis suggests that the second pathway, releasing methyl iodide and ammonia, is more favored for CH₃NH₃PbX₃ (X = Cl, Br, I) compounds. rsc.org However, experimental results indicate that the actual decomposition path is sensitive to the specific conditions, such as temperature and pressure. rsc.orggdut.edu.cn For instance, at lower temperatures (275–350 °C), the primary gaseous products for MAPbI₃ are ammonia (NH₃) and methyl iodide (CH₃I), while at higher temperatures (above 350 °C), methane (B114726) (CH₄) has also been observed as a degradation product. gdut.edu.cn These findings highlight the complexity of the thermal decomposition mechanisms in methylammonium-containing compounds.

Dehydration and Deamination Processes

The initial stages of thermal degradation for methanamine; phosphoric acid are characterized by dehydration and deamination reactions. When heated, the dihydrogen phosphate component undergoes a chemical decomposition that releases phosphoric acid (H₃PO₄) and ammonia (NH₃). researchgate.net This decomposition may be followed by the condensation of phosphoric acid into pyrophosphoric acid and then metaphosphoric acid, releasing water in the process. researchgate.netresearchgate.net

Simultaneously, the methylammonium cation (CH₃NH₃⁺) degrades. The decomposition can proceed through different pathways. One identified pathway for similar methylammonium compounds involves the formation of ammonia (NH₃) and methyl iodide (CH₃I) when an iodide anion is present. gdut.edu.cn In the context of the phosphate salt, the decomposition is more likely to yield volatile amine products. researchgate.net Studies on related methylammonium lead halide perovskites have identified the release of methylamine (B109427) (CH₃NH₂) and hydrogen iodide as a reversible decomposition path, and the release of ammonia (NH₃) and methyl iodide as an irreversible, detrimental path under heat and light. scispace.com For MADP, the analogous products would be methylamine and phosphoric acid. The release of ammonia signifies a deamination process, which can occur alongside dehydration of the phosphate component.

Polycondensation and Char Formation Pathways

Following the initial loss of volatile components like water, ammonia, and methylamine, the remaining phosphoric and pyrophosphoric acid species undergo polycondensation. researchgate.netd-nb.info This process involves the sequential elimination of water molecules from the acid units at higher temperatures, leading to the formation of long-chain polyphosphoric acids. d-nb.info

These polyphosphoric acids are highly reactive and act as catalysts for the decomposition of the organic methylammonium cation. researchgate.net The acid catalyzes the dehydration and polymerization of the organic component, contributing to the formation of a stable, cross-linked, carbonaceous residue known as char. The ammonia released during deamination can act as a blowing agent, causing the char to expand. researchgate.net This process of polycondensation and subsequent char formation is crucial for the flame-retardant properties observed in many phosphate-based salts. d-nb.info The thermal condensation of melamine phosphate, a related compound, proceeds in two main stages: first, the formation of melamine pyrophosphate (250–300 °C), followed by the creation of melamine polyphosphate at higher temperatures (300–330 °C). d-nb.info A similar multi-stage condensation is expected for methanamine; phosphoric acid.

Analysis of Gaseous Decomposition Products (e.g., using TG-FTIR/MS)

To identify the specific volatile compounds released during the thermal degradation of methanamine; phosphoric acid, hyphenated analytical techniques such as Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) or Mass Spectrometry (TG-MS) are employed. at.uaresearchgate.net These methods provide real-time analysis of the gaseous species evolved as the material is heated.

For the analogous ammonium dihydrogen phosphate, TG-MS analysis confirms the release of ammonia (NH₃) and water (H₂O) during decomposition. researchgate.net For methylammonium-containing compounds, TG-FTIR and TG-MS studies have identified several key gaseous products. gdut.edu.cnresearchgate.net The primary products from the decomposition of the methylammonium cation are ammonia (NH₃) and methyl halides (like CH₃I in iodide-based compounds). gdut.edu.cnresearchgate.net Methane (CH₄) has also been observed as a degradation product at elevated temperatures (above 350 °C) in some methylammonium perovskites. gdut.edu.cn

Therefore, for methanamine; phosphoric acid, the expected gaseous products analyzed by TG-FTIR/MS would include:

Water (H₂O): From the dehydration and polycondensation of the phosphate groups. researchgate.net

Ammonia (NH₃): From the decomposition of the methylammonium cation and the dihydrogen phosphate. researchgate.netgdut.edu.cnresearchgate.net

Methylamine (CH₃NH₂): As a primary decomposition product of the methylammonium cation. researchgate.net

Other Nitrogen Compounds: Trace amounts of nitrogen oxides (N₂O, NO) could potentially form if the decomposition occurs in an air atmosphere, resulting from the catalyzed oxidation of ammonia. researchgate.net

Carbon Dioxide (CO₂): From the thermo-oxidative degradation of the organic component. researchgate.net

The table below summarizes the expected gaseous products and the temperature ranges at which they are typically observed to evolve.

| Gaseous Product | Chemical Formula | Likely Source | Typical Evolution Temperature Range (°C) |

|---|---|---|---|

| Water | H₂O | Phosphate Dehydration/Polycondensation | > 200 |

| Ammonia | NH₃ | Methylammonium Cation Decomposition | 250 - 450 |

| Methylamine | CH₃NH₂ | Methylammonium Cation Decomposition | 250 - 400 |

| Methane | CH₄ | Methylammonium Cation Decomposition | > 350 |

| Carbon Dioxide | CO₂ | Thermo-oxidative Degradation | > 350 |

Kinetics and Thermodynamics of Thermal Degradation Processes

The study of kinetics and thermodynamics provides quantitative insight into the stability and decomposition mechanism of methanamine; phosphoric acid. This involves determining the energy barriers (activation energy) and thermodynamic parameters associated with the different stages of its degradation.

Determination of Activation Energies (e.g., using Kissinger, Flynn-Wall-Ozawa, Coats-Redfern methods)

The activation energy (Ea) represents the minimum energy required to initiate the decomposition reaction. It is a key parameter for assessing thermal stability. Non-isothermal thermogravimetric analysis (TGA) performed at multiple heating rates is the standard method for determining Ea. Several model-free and model-fitting methods are used to analyze the data, including the Kissinger, Flynn-Wall-Ozawa (FWO), and Coats-Redfern methods. scholaris.caresearchgate.net

Kissinger Method: This is a widely used differential method that relates the peak decomposition temperature (Tm) from DTG curves to the heating rate (β). mdpi.com The activation energy is calculated from the slope of the plot of ln(β/Tm²) versus 1/Tm. researchgate.net The Kissinger method is often used for an initial, reliable estimation of the activation energy. scholaris.ca

Flynn-Wall-Ozawa (FWO) Method: The FWO method is an integral isoconversional method, meaning it calculates the activation energy at specific degrees of conversion (α) without assuming a reaction model. scholaris.ca It involves plotting lg(β) versus 1/T at various conversion levels, where the slope is proportional to the activation energy. scholaris.ca

Coats-Redfern Method: This is a model-fitting integral method used to determine the activation energy and the most probable reaction mechanism function, g(α), for a single-step decomposition process. researchgate.net

For multi-stage decomposition processes, as is common with phosphate salts, the activation energy is determined for each distinct step. d-nb.inforesearchgate.net The Ea values often vary with the degree of conversion, indicating a complex, multi-step reaction mechanism. d-nb.info For example, in the two-stage condensation of melamine phosphate, the activation energy was found to be highly dependent on the extent of conversion. researchgate.net

The following table presents representative activation energy values for the decomposition stages of similar phosphate compounds, as determined by various kinetic methods.

| Compound | Decomposition Stage | Kinetic Method | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| MgH₂ (for comparison) | Decomposition | Kissinger | 174 |

| Mn(H₂PO₄)₂·2H₂O | Dehydration | Ozawa / KAS | ~70-80 |

| Mn(H₂PO₄)₂·2H₂O | Decomposition | Ozawa / KAS | ~160-170 |

| Melamine Phosphate | Stage I Condensation | Kissinger-Akahira-Sunose | ~150-200 |

| Melamine Phosphate | Stage II Condensation | Kissinger-Akahira-Sunose | ~200-250 |

Calculation of Thermodynamic Parameters (ΔH‡, ΔG‡, ΔS‡) of Decomposition

From the kinetic data obtained from TGA, other important thermodynamic activation parameters can be calculated using the activated complex theory. researchgate.net These parameters include the change in enthalpy (ΔH‡), Gibbs free energy (ΔG‡), and entropy (ΔS‡) of activation for the formation of the activated complex during decomposition.

The equations used are:

Enthalpy of activation (ΔH‡): ΔH‡ = Ea - RT

Gibbs free energy of activation (ΔG‡): ΔG‡ = ΔH‡ - TΔS‡

Entropy of activation (ΔS‡): Calculated from the intercept of the kinetic plots.

These parameters provide deeper insight into the decomposition process: researchgate.net

ΔH‡: A positive value indicates that the decomposition process is endothermic, requiring heat input.

ΔG‡: Represents the total energy barrier for the reaction. A higher value indicates a less spontaneous reaction and greater thermal stability.

ΔS‡: Reflects the degree of disorder in the activated complex compared to the reactants. A negative value suggests a more ordered activated state, which can imply a slower reaction rate.

For the thermal decomposition of manganese dihydrogenphosphate dihydrate, the calculated thermodynamic values for both dehydration and decomposition stages showed the processes to be endothermic and nonspontaneous. researchgate.net

Reaction Order Analysis of Degradation Stages

Reaction order analysis helps to elucidate the underlying mechanism of the solid-state decomposition reactions. The reaction mechanism for solid-state decompositions can be complex, often involving nucleation, growth, and diffusion processes. The Coats-Redfern method is frequently used to determine the most likely reaction model by fitting experimental data to various theoretical solid-state reaction models (e.g., F1 for first-order, A2 for Avrami-Erofeev nucleation and growth, D3 for three-dimensional diffusion). researchgate.netresearchgate.net

For the thermal decomposition of manganese dihydrogenphosphate dihydrate, the dehydration step was found to follow a "cylindrical symmetry" model, while the subsequent decomposition was best described by a "three-dimension diffusion" model. researchgate.net In the case of melamine phosphate condensation, the first stage was best described by the Mampel (F1) model, and the second stage by the Avrami–Erofeev (A2) model. d-nb.inforesearchgate.net This indicates that the degradation of methanamine; phosphoric acid is unlikely to follow a simple first-order reaction and will likely involve different controlling mechanisms at each stage of its decomposition.

Reactivity and Catalytic Applications

Methylammonium (B1206745) Phosphates and Phosphoramidates in Organic Synthesis

The salts formed from methanamine and phosphoric acid, along with their organic derivatives, have become indispensable tools in modern organic chemistry. Their application is most prominent in the field of asymmetric catalysis, where the formation of transient ion pairs is fundamental to achieving high levels of stereocontrol.

Chiral phosphoric acids (CPAs) are a dominant class of Brønsted acid organocatalysts, celebrated for their ability to facilitate a vast array of asymmetric transformations. acs.org These catalysts typically feature a binaphthyl (BINOL) or a similar axially chiral backbone. The acidic proton of the phosphate (B84403) group can protonate a basic substrate (like an imine or amine), creating a transient, intimate ion pair. The resulting chiral conjugate base, the phosphate anion, then masterfully dictates the stereochemical outcome of the reaction. This strategy, often termed asymmetric counter-ion directed catalysis (ACDC), relies on the close association of the chiral anion with the cationic intermediate. core.ac.uk

The power of CPA catalysis lies in its ability to enable a wide range of enantioselective functionalization reactions. By creating a well-defined chiral environment around the substrate, these catalysts can control the facial selectivity of nucleophilic attacks.

Notable examples include:

Asymmetric Fluorofunctionalization: Inspired by phase-transfer catalysis, CPAs can facilitate enantioselective fluorolactonization and other fluorination reactions. The chiral phosphate anion acts as a phase-transfer catalyst, shepherding the electrophilic fluorinating reagent (e.g., Selectfluor), which is often insoluble in nonpolar solvents, into a chiral pocket where the reaction occurs with high enantioselectivity. researchgate.net

Desymmetrization of meso-Compounds: CPAs are highly effective in the desymmetrization of meso-epoxides through ring-opening with nucleophiles like thiols. The catalyst protonates the epoxide, and the chiral counterion guides the nucleophile to one of the two enantiotopic carbon atoms, yielding a chiral product with high efficiency and enantioselectivity. researchgate.net

Spiroketalizations: Chiral phosphoric acids can serve as potent catalysts for enantioselective spiroketalizations, controlling the formation of chiral spiroketals, which are important motifs in numerous natural products. researchgate.net

C-H Functionalization: In palladium-catalyzed reactions, CPAs have been employed as effective anionic ligands to achieve asymmetric C-H bond activation, enabling the synthesis of complex chiral molecules. nsf.gov

Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral Phosphoric Acids (CPAs)

| Reaction Type | Substrate Example | Catalyst Type | Key Feature |

|---|---|---|---|

| Oxyfluorination | Enamide | Doubly Axially Chiral Phosphoric Acid | Catalyst controls both fluorination and addition steps. researchgate.net |

| Desymmetrization | meso-Epoxide | TRIP (a BINOL-derived CPA) | Asymmetric ring-opening by thiols. researchgate.net |

| Spiroketalization | Hydroxy-ketoalkene | BINOL-derived CPA | Enantioselective formation of spiroketal motif. researchgate.net |

| C-H Arylation | N,N-Dialkyl-1-ferrocenylethylamine | BINOL-derived CPA | Ligand in Pd-catalyzed asymmetric C-H arylation. nsf.gov |

Asymmetric Catalysis Mediated by Chiral Phosphoric Acids

Catalyst Design and Structure-Activity Relationships

The efficacy of a chiral phosphoric acid catalyst is profoundly dependent on its structure. The design of these catalysts is a fundamental challenge aimed at creating a specific chiral pocket to maximize stereoselectivity. nih.gov The most successful and widely used scaffolds are based on 1,1'-bi-2-naphthol (B31242) (BINOL), which possesses axial chirality. acs.orgnih.gov

Key design principles include:

Steric Encumbrance: Introducing bulky substituents at the 3,3' positions of the binaphthyl scaffold is a common strategy. These groups create a more defined and sterically hindered chiral environment, which enhances enantioselectivity by controlling the orientation of the substrate within the catalyst's active site. nih.gov Catalysts like TRIP, which features large isopropyl groups, are highly valuable for this reason. acs.org

Electronic Tuning: The acidity and hydrogen-bonding ability of the catalyst can be modulated by altering the electronic properties of the substituents on the chiral backbone. nih.gov

Noncovalent Interactions: Selectivity is often governed by a network of subtle noncovalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces, between the catalyst, substrate, and nucleophile. acs.org

Data-Driven Design: Modern approaches leverage data science and machine learning to accelerate catalyst optimization. By creating in silico libraries of potential catalysts and using algorithms to analyze structure-activity relationships (QSAR), researchers can predict which catalyst structures will provide the highest selectivity for a given reaction, streamlining the empirical design process. nih.govnih.gov

A phosphoryl transfer reaction involves the transfer of a phosphoryl group (–PO₃²⁻) from a donor to an acceptor molecule. While the primary role of CPAs in catalysis is often as a Brønsted acid, the phosphate moiety itself can participate in reactions. The stereochemical course of these transfers is crucial for understanding enzymatic and synthetic processes. Although the phosphoryl group is achiral, the synthesis of phosphate esters with stable oxygen isotopes (¹⁶O, ¹⁷O, ¹⁸O) creates a chiral phosphorus center. Studies on these chiral phosphate esters have demonstrated that nucleophilic substitution at the phosphorus center typically proceeds with inversion of configuration, confirming the underlying mechanism of phosphoryl transfer. libretexts.org In the context of CPA catalysis, while direct transfer of the catalyst's phosphate group is not its main function, understanding these fundamental principles is essential for dissecting reaction mechanisms where the phosphate anion interacts directly with substrates.

Chiral phosphoric acids are archetypal Brønsted acid catalysts, donating a proton to activate substrates. However, their catalytic prowess is often enhanced by their ability to act simultaneously as a Lewis base. This bifunctional activation is a cornerstone of their high efficiency. core.ac.uk

In this dual activation mode:

Brønsted Acidity: The acidic proton of the P-OH group protonates an electrophile (e.g., the nitrogen atom of an imine), increasing its reactivity.

Lewis Basicity: The oxygen atom of the phosphoryl group (P=O) acts as a hydrogen-bond acceptor (a Lewis base). It can coordinate with a nucleophile, positioning it for attack and stabilizing the transition state. core.ac.uk

This bifunctional catalysis, where the acid and base functionalities of the same molecule work in concert, creates a highly organized, cyclic transition state that effectively lowers the activation energy and rigidly controls the stereochemistry of the reaction.

Formation and Characterization of Methylammonium Phosphate Glasses

Beyond catalysis, the combination of methanamine and phosphoric acid is used to create novel inorganic materials, specifically low-melting anhydrous phosphate glasses. rsc.org These materials are synthesized from crystalline precursors, known as crystalline approximants.

A key synthetic route involves the reaction of tetraphosphorus (B14172348) decoxide (P₄O₁₀) with N-methylformamide. This process yields crystalline tris(methylammonium) cyclotriphosphate, [CH₃NH₃]₃P₃O₉. rsc.orgresearchgate.net This crystalline compound serves as a precursor to the glass. Upon heating, it undergoes an irreversible phase transition to form methylammonium catena-polyphosphate, [CH₃NH₃]PO₃, a chain-like polymer. rsc.org The structure of this polyphosphate consists of infinite chains of phosphate tetrahedra linked by bridging oxygen atoms, with the methylammonium cations situated in the spaces between the chains, stabilized by hydrogen bonds. rsc.org

Further reaction of the cyclotriphosphate with P₄O₁₀ leads to the formation of a methylammonium phosphate glass. A notable characteristic of this material is its exceptionally low glass transition temperature (Tg), which has been measured at 33 °C by differential scanning calorimetry (DSC) and confirmed by NMR spectroscopy. rsc.orgresearchgate.net

Table 2: Properties of Methylammonium Phosphate Crystalline Precursor and Glass

| Compound/Material | Formula | Synthesis Precursors | Key Structural Feature | Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| Methylammonium catena-polyphosphate | [CH₃NH₃]PO₃ | [CH₃NH₃]₃P₃O₉ (thermal transition) | Infinite polyphosphate chains | Not Applicable |

| Methylammonium Phosphate Glass | 3.71 [CH₃NH₃]₃P₃O₉ · P₄O₁₀ | [CH₃NH₃]₃P₃O₉ and P₄O₁₀ | Amorphous network | 33 °C rsc.orgresearchgate.net |

This low Tg makes these water-free phosphate glasses interesting for various material science applications where processing at low temperatures is desirable.

Structural Approximation of Short-Range Order in Glassy States

The amorphous, or glassy, state of methylammonium phosphate is characterized by a lack of long-range atomic order. However, its structure can be understood by examining its crystalline counterparts, which serve as "approximants" for the short-range order within the glass. rsc.org Low-melting methylammonium phosphate glasses can be synthesized from crystalline starting materials such as tris(methylammonium) cyclotriphosphate ([CH3NH3]3P3O9). rsc.orgrsc.org

Upon heating, this cyclotriphosphate undergoes an irreversible phase transition to form methylammonium catena-polyphosphate ([CH3NH3]PO3). rsc.org The crystal structure of this resulting catena-polyphosphate, which consists of infinite chains of phosphate tetrahedra, provides a valuable model for the local arrangement of atoms in the glassy state. rsc.org This chain-like structure is considered a close approximation of the short-range order in the corresponding methylammonium phosphate glass, offering insights into the material's fundamental network. rsc.org The phosphorus atoms within these structures are described using Q^n nomenclature, which details the connectivity of the phosphate tetrahedra. rsc.org

Tuning of Physical Properties for Specific Applications